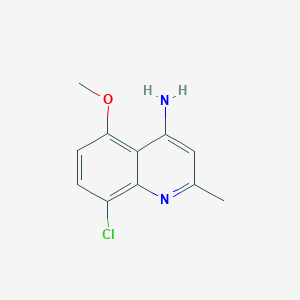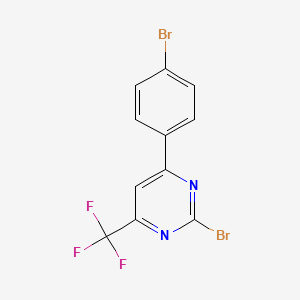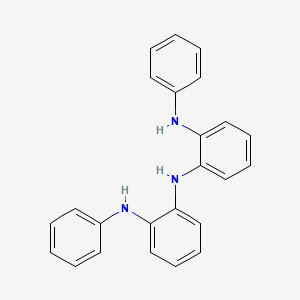
Bis(2-phenylaminophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-phenylaminophenyl)amine is an organic compound characterized by the presence of two phenylamine groups attached to a central amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-phenylaminophenyl)amine typically involves the reaction of 2-aminophenylamine with benzaldehyde under reflux conditions in a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-phenylaminophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds can be employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Functionalized phenylamines with various substituents.
Applications De Recherche Scientifique
Bis(2-phenylaminophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Bis(2-phenylaminophenyl)amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Bis(benzothiazol-2-yl)-amines: These compounds share a similar bis-amine structure but with benzothiazole groups instead of phenyl groups.
Bis[(2-benzylideneimino)phenyl]amine: This compound features imine groups instead of amine groups, leading to different reactivity and applications.
Uniqueness: Bis(2-phenylaminophenyl)amine is unique due to its specific electronic properties and structural configuration, which make it suitable for a wide range of applications in organic synthesis, materials science, and medicinal chemistry. Its ability to undergo various chemical transformations and interact with biological targets further enhances its versatility and potential utility in scientific research.
Propriétés
Formule moléculaire |
C24H21N3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-N-(2-anilinophenyl)-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C24H21N3/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18,25-27H |
Clé InChI |
PUKLYMOOIRJRDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


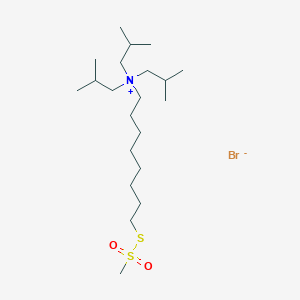

![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
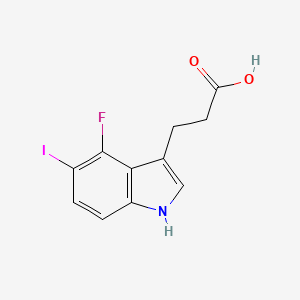
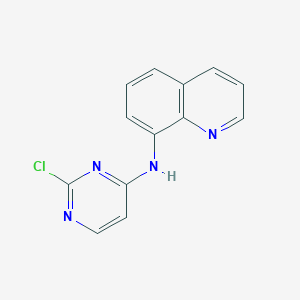
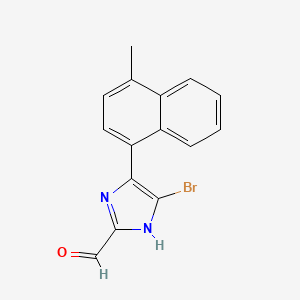
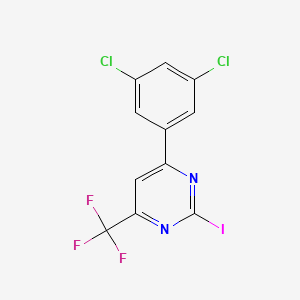
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
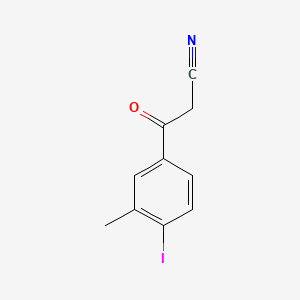
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)

